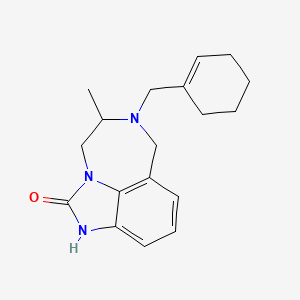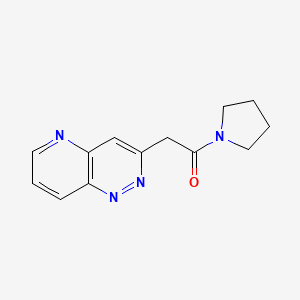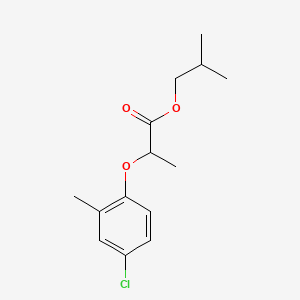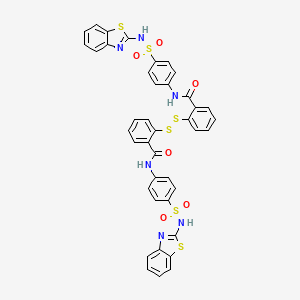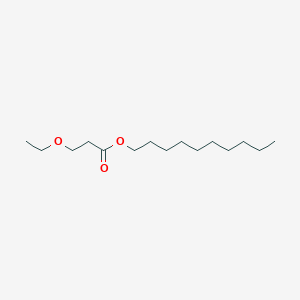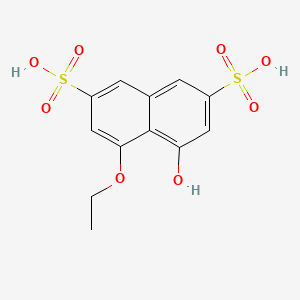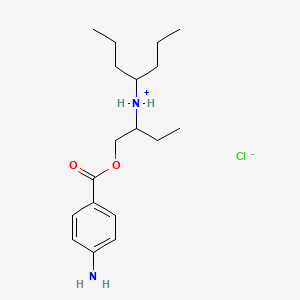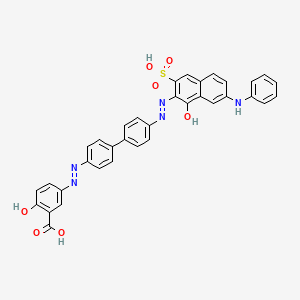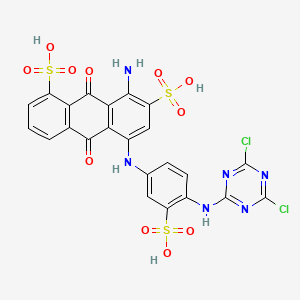
8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid is a complex organic compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, sulpho, and triazinyl groups
Preparation Methods
The synthesis of 8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid involves several steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The triazinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Compared to other similar compounds, 8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid stands out due to its unique combination of functional groups. Similar compounds include:
- 8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,2-disulphonic acid
- 8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,3-disulphonic acid These compounds share similar structural features but differ in the position of the sulpho groups, which can influence their reactivity and applications .
Properties
CAS No. |
93858-28-7 |
|---|---|
Molecular Formula |
C23H14Cl2N6O11S3 |
Molecular Weight |
717.5 g/mol |
IUPAC Name |
8-amino-5-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfoanilino]-9,10-dioxoanthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C23H14Cl2N6O11S3/c24-21-29-22(25)31-23(30-21)28-10-5-4-8(6-13(10)44(37,38)39)27-11-7-14(45(40,41)42)18(26)17-16(11)19(32)9-2-1-3-12(43(34,35)36)15(9)20(17)33/h1-7,27H,26H2,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,28,29,30,31) |
InChI Key |
JNJRVGKGIHKXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3N)S(=O)(=O)O)NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


